molecular formula C13H6BrF6NO B13426038 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline

Cat. No.: B13426038
M. Wt: 386.09 g/mol
InChI Key: VKYOQZQUBMZOMK-UHFFFAOYSA-N
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Description

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the bromination of aniline derivatives followed by nucleophilic substitution with difluorophenol and subsequent coupling with trifluoromethylated intermediates .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline is unique due to its specific combination of bromine, fluorine, and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Properties

Molecular Formula

C13H6BrF6NO

Molecular Weight

386.09 g/mol

IUPAC Name

5-bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline

InChI

InChI=1S/C13H6BrF6NO/c14-6-3-10(21)11(4-7(6)15)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2

InChI Key

VKYOQZQUBMZOMK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)OC2=CC(=C(C=C2N)Br)F)F)C(F)(F)F

Origin of Product

United States

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